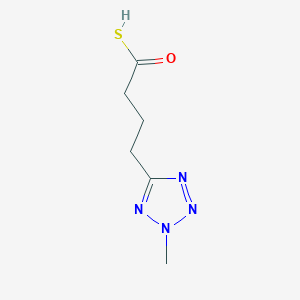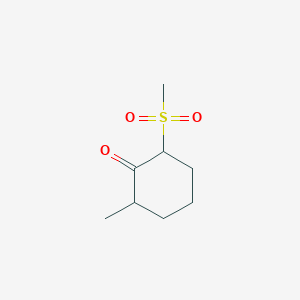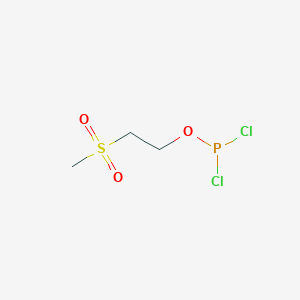![molecular formula C12H19NO5S B14357300 2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) CAS No. 92505-71-0](/img/structure/B14357300.png)
2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) is an organic compound featuring a phenyl ring substituted with a hydroxyethanesulfonyl group and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) typically involves multiple steps. One common method starts with the preparation of 2,2’-(phenylazanediyl)bis(ethan-1-ol) as an intermediate. This intermediate is then reacted with 2-hydroxyethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the sulfonyl group would produce a sulfide.
Aplicaciones Científicas De Investigación
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for cell imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(phenylazanediyl)bis(ethan-1-ol): Lacks the sulfonyl group, making it less hydrophilic.
2,2’-((4-Bromophenyl)azanediyl)bis(ethan-1-ol):
2,2’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(ethan-1-ol): Features a boron-containing group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
92505-71-0 |
|---|---|
Fórmula molecular |
C12H19NO5S |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-3-(2-hydroxyethylsulfonyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO5S/c14-6-4-13(5-7-15)11-2-1-3-12(10-11)19(17,18)9-8-16/h1-3,10,14-16H,4-9H2 |
Clave InChI |
DASSQIXKAUWNAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

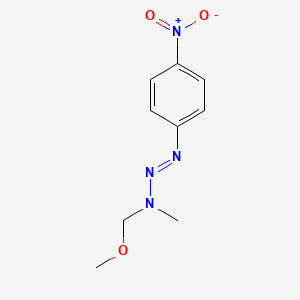
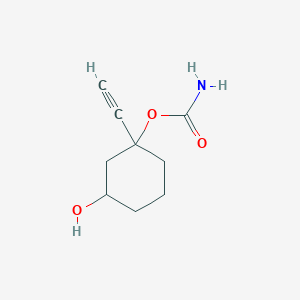
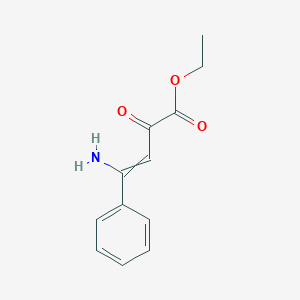
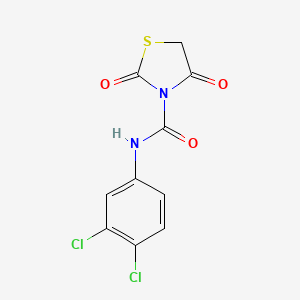

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
